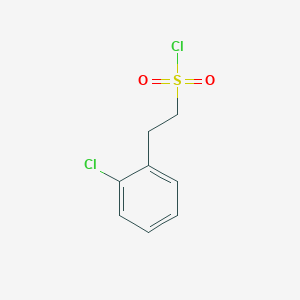

2-(2-chlorophenyl)ethanesulfonyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMWJQBTZLQTIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCS(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728919-57-1 | |

| Record name | 2-(2-chlorophenyl)ethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 2-(2-Chlorophenyl)ethanesulfonyl Chloride

Part 1: Executive Technical Summary

2-(2-Chlorophenyl)ethanesulfonyl chloride is a specialized organosulfur building block used primarily in the synthesis of sulfonamide-based pharmacophores. Unlike its phenylsulfonyl chloride counterparts (where the sulfur is directly attached to the ring), this compound features an ethylene linker (

The presence of the ortho-chlorine substituent provides two distinct medicinal chemistry advantages:

-

Metabolic Blocking: It protects the 2-position from oxidative metabolism (e.g., hydroxylation).

-

Conformational Lock: Through steric bulk, it restricts the rotation of the phenyl ring relative to the ethyl chain, potentially locking the molecule into a bioactive conformation.

Chemical Identity & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data | Note |

| CAS Number | 728919-57-1 | Validated for the 2-chloro isomer.[1] |

| IUPAC Name | 2-(2-Chlorophenyl)ethane-1-sulfonyl chloride | |

| Molecular Formula | ||

| Molecular Weight | 239.12 g/mol | |

| Physical State | Viscous oil or low-melting solid | Tendency to supercool. |

| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with water/alcohols. |

| Stability | Moisture Sensitive | Hydrolyzes to sulfonic acid and HCl. |

Part 2: Synthesis & Manufacturing Logic

As a researcher, you rarely find this specific isomer in bulk catalog stock. It is often synthesized in situ or on-demand. Below is the field-proven route that balances yield with safety, avoiding the use of gaseous chlorine (

The "Gold Standard" Laboratory Route: Oxidative Chlorosulfonation

The most robust method involves the oxidative chlorination of the corresponding thiol or isothiouronium salt. We prefer N-Chlorosuccinimide (NCS) and HCl over chlorine gas for stoichiometric control.

Mechanistic Pathway (DOT Visualization)

Figure 1: Step-wise synthesis from the commercially available alcohol precursor.

Detailed Experimental Protocol

Note: This protocol assumes starting from the thiol precursor, 2-(2-chlorophenyl)ethanethiol.

Reagents:

-

2-(2-chlorophenyl)ethanethiol (1.0 equiv)

-

N-Chlorosuccinimide (NCS) (4.0 equiv)[2]

-

2M HCl (aq)

-

Acetonitrile (MeCN)

Procedure:

-

Preparation: Dissolve NCS (40 mmol) in a mixture of MeCN (25 mL) and 2M HCl (5 mL). Cool the solution to 0-5°C using an ice bath. Critical: Maintaining low temperature prevents the over-oxidation to sulfonic acid.

-

Addition: Dropwise add a solution of 2-(2-chlorophenyl)ethanethiol (10 mmol) in MeCN (5 mL).

-

Observation: The reaction is exothermic. Control addition rate to keep internal temp <10°C.

-

-

Reaction: Stir vigorously for 30-60 minutes. The mixture will turn a pale yellow/green.

-

Workup (The "Quick-Wash" Method):

-

Dilute with diethyl ether or EtOAc (cold).

-

Wash immediately with ice-cold water (2x) and cold brine (1x).

-

Why Cold? Sulfonyl chlorides hydrolyze rapidly in warm water. Cold water slows this kinetic degradation.

-

-

Drying: Dry organic layer over anhydrous

, filter, and concentrate in vacuo at <30°C. -

Storage: Use immediately or store at -20°C under Argon.

Part 3: Reactivity & Application Guide

The primary utility of this compound is sulfonamide formation (Schotten-Baumann conditions). However, the ortho-chloro substituent introduces a steric hurdle that standard protocols often overlook.

The "Ortho-Effect" in Nucleophilic Substitution

Unlike para-substituted analogs, the chlorine atom at the 2-position creates steric bulk near the sulfonyl center.

-

Consequence: Reaction rates with bulky amines (e.g., piperazines, bicyclic amines) will be significantly slower (2-5x slower).

-

Solution: Use a stronger base catalyst (DMAP) or elevated temperatures (with caution), rather than just standard TEA/DIPEA.

Validated Coupling Workflow

Figure 2: Decision tree for coupling conditions based on amine nucleophilicity and sterics.

Medicinal Chemistry Applications[5][10][11][12][13]

-

GPCR Ligands: The 2-(2-chlorophenyl)ethyl motif is a privileged scaffold in serotonin (

) and dopamine ( -

Fragment-Based Drug Discovery (FBDD): Used as a "capping group" to probe hydrophobic pockets where the ortho-chlorine can engage in halogen bonding with backbone carbonyls.

Part 4: Safety & Handling (Self-Validating Systems)

Trustworthiness in the lab comes from respecting the hazards. This compound is not just an irritant; it is a lachrymator and corrosive .

-

Hydrolysis Hazard: Upon contact with humid air, it releases HCl gas.

-

Indicator: If the bottle fumes when opened, significant hydrolysis has occurred.

-

Validation: Check proton NMR.[2] A sharp singlet at ~10-12 ppm indicates sulfonic acid formation (

).

-

-

Quenching Protocol: Do not pour directly into the drain. Quench excess chloride with a 10% NaOH/MeOH solution, stir for 1 hour, then neutralize before disposal.

References

-

Anax Laboratories. Product Analysis: 2-(2-chlorophenyl)ethane-1-sulfonyl chloride (CAS 728919-57-1).[1] Retrieved from

-

Yang, Z., et al. (2013).[3] "A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation."[3] Synthesis, 45, 1675-1682.[3] (Methodology basis for oxidative chlorination).

-

Woolven, H., et al. (2011).[3] "DABSO: A Stable Source of Sulfur Dioxide for Organic Synthesis."[3] Organic Letters, 13(18), 4876–4878. (Alternative SO2 source methodology).

-

PubChem Database. Compound Summary: 2-(2-Chlorophenyl)ethane-1-sulfonamide (Derivative). CID 13480213.[4]

Sources

synthesis of 2-(2-chlorophenyl)ethanesulfonyl chloride

An In-Depth Technical Guide to the Synthesis of 2-(2-Chlorophenyl)ethanesulfonyl Chloride

Abstract

This compound is a key bifunctional molecule, serving as a valuable intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its utility stems from the presence of the reactive sulfonyl chloride moiety, which allows for the facile introduction of the 2-(2-chlorophenyl)ethylsulfonyl group into various molecular scaffolds. This guide provides a comprehensive technical overview of the synthetic routes to this compound, designed for researchers, chemists, and professionals in drug development. We will delve into the strategic considerations for its synthesis, focusing on the most prevalent and efficient pathway: the oxidative chlorination of 2-(2-chlorophenyl)ethanethiol. Detailed, field-proven protocols are presented, alongside a discussion of the synthesis of the requisite thiol precursor. The causality behind experimental choices, safety considerations, and methods for purification and characterization are thoroughly examined to ensure scientific integrity and practical applicability.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, this compound, identifies the carbon-sulfur bond of the sulfonyl chloride group as the most strategic disconnection point. This leads directly back to a thiol precursor, 2-(2-chlorophenyl)ethanethiol. This approach is highly favored due to the existence of numerous reliable methods for the oxidative chlorination of thiols to sulfonyl chlorides.

A secondary disconnection can be envisioned from the corresponding sulfonic acid or its salt, which in turn can be derived from the reaction of a 2-(2-chlorophenyl)ethyl halide with a sulfite salt. While viable, this route is often more circuitous. Therefore, the primary strategy detailed in this guide focuses on the preparation of the key thiol intermediate and its subsequent conversion to the final product.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Intermediate: 2-(2-Chlorophenyl)ethanethiol

The reliable synthesis of the thiol precursor is paramount. The most common and efficient method begins with the commercially available 2-(2-chlorophenyl)ethanol, converting it to an ethyl halide, which is then subjected to thiolation.

Conversion of 2-(2-Chlorophenyl)ethanol to 2-(2-Chlorophenyl)ethyl Bromide

The conversion of a primary alcohol to the corresponding alkyl bromide is a standard transformation. Using phosphorus tribromide (PBr₃) is a common and effective method.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), place 2-(2-chlorophenyl)ethanol (1.0 eq) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (PBr₃, approx. 0.4 eq) dropwise to the stirred solution. The addition is exothermic. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours, monitoring the reaction by TLC or GC-MS.

-

Cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(2-chlorophenyl)ethyl bromide, which can be purified by vacuum distillation if necessary.

Thiolation of 2-(2-Chlorophenyl)ethyl Bromide

With the alkyl bromide in hand, the thiol can be formed using several nucleophilic sulfur reagents. A straightforward method involves the use of thiourea, which forms a stable isothiouronium salt, followed by basic hydrolysis. This two-step, one-pot procedure avoids the use of gaseous and foul-smelling sodium hydrosulfide.

Experimental Protocol:

-

Dissolve 2-(2-chlorophenyl)ethyl bromide (1.0 eq) and thiourea (1.1 eq) in ethanol in a round-bottom flask.

-

Heat the mixture to reflux and stir for 4-6 hours until the starting halide is consumed (monitored by TLC). This forms the S-alkyl isothiouronium salt.

-

To the same flask, add a solution of sodium hydroxide (3.0 eq) in water.

-

Continue to heat at reflux for another 2-4 hours to hydrolyze the salt to the thiol.

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid (e.g., 2 M HCl) until the pH is acidic.

-

Extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 2-(2-chlorophenyl)ethanethiol can be purified by vacuum distillation. Proper handling in a well-ventilated fume hood is essential due to the potent stench of the thiol.

Oxidative Chlorination to this compound

This is the critical step in the synthesis. While the classical method uses hazardous chlorine gas, several modern, safer, and highly efficient alternatives are now standard practice.[1] The choice of reagent often depends on laboratory availability, scale, and safety considerations.

Caption: General workflow for the oxidative chlorination of the thiol intermediate.

Method A: Oxidation with Sodium Hypochlorite (Bleach)

This method provides a readily available and inexpensive alternative to chlorine gas.[2] The reaction is typically performed at low temperatures in a biphasic system to control the exothermicity and improve selectivity.

Experimental Protocol:

-

Dissolve 2-(2-chlorophenyl)ethanethiol (1.0 eq) in a suitable organic solvent like dichloromethane (CH₂Cl₂) in a flask equipped for vigorous stirring.

-

Add an aqueous acid solution (e.g., 1 M HCl) and cool the biphasic mixture to between -10 °C and -5 °C using an ice-salt or dry ice-acetone bath.[2]

-

While stirring vigorously, add commercial sodium hypochlorite solution (6-8%, ~3.3-3.5 eq) dropwise, ensuring the internal temperature remains below -5 °C.[2][3]

-

After the addition is complete, continue stirring at this temperature for 15-30 minutes.

-

Quench any excess oxidant by adding a small amount of aqueous sodium sulfite or sodium thiosulfate solution.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Separate the organic layer, wash it with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the sulfonyl chloride. The product is often used directly without further purification due to its reactivity.

Method B: Oxidation with N-Chlorosuccinimide (NCS)

NCS, in combination with dilute acid, offers a mild and efficient system for converting thiols to sulfonyl chlorides.[4][5] This method avoids the use of strong oxidants and is highly effective for a range of substrates.

Experimental Protocol:

-

Prepare a mixture of acetonitrile (MeCN) and 2 M HCl (e.g., 5:1 v/v).

-

In a reaction flask, suspend N-Chlorosuccinimide (NCS, ~4.0 eq) in the MeCN/HCl solvent mixture and cool to 10 °C.[4]

-

Slowly add a solution of 2-(2-chlorophenyl)ethanethiol (1.0 eq) in a small amount of MeCN to the NCS suspension, maintaining the temperature at 10 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours, monitoring for the consumption of the thiol.

-

Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the desired sulfonyl chloride.

Method C: Oxidation with Hydrogen Peroxide and Thionyl Chloride

The combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) is a highly reactive and rapid system for the direct conversion of thiols to sulfonyl chlorides.[6][7] This method is cost-effective and generates products in high purity with minimal reaction times.

Experimental Protocol:

-

To a stirred solution of 2-(2-chlorophenyl)ethanethiol (1.0 eq) in an appropriate solvent like acetonitrile at room temperature, add hydrogen peroxide (30% aq. solution, ~3.0 eq).

-

Slowly add thionyl chloride (SOCl₂, ~1.0 eq) to the mixture. The reaction is often very fast, proceeding to completion within minutes.[6]

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with dichloromethane or ether.

-

Wash the organic phase with saturated sodium bicarbonate solution to neutralize acids, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to afford the product.

| Method | Oxidizing System | Typical Temp. | Solvents | Yield (%) | Key Advantages |

| A | NaOCl / HCl | -10 to -5 °C | CH₂Cl₂ / H₂O | Good to High | Inexpensive, readily available reagents. |

| B | NCS / HCl | 10 °C | MeCN / H₂O | Good to High | Mild conditions, easy handling.[4] |

| C | H₂O₂ / SOCl₂ | Room Temp. | MeCN | Excellent | Very fast, high purity, cost-effective.[6][7] |

Purification and Characterization

This compound is a reactive compound, particularly sensitive to moisture, which will hydrolyze it to the corresponding sulfonic acid. Therefore, anhydrous conditions should be maintained during workup and storage.

-

Purification: For most applications, the crude product obtained after an aqueous workup and drying is of sufficient purity. If further purification is required, it can be attempted via flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate), although some degradation on the column is possible. Short-path vacuum distillation is another option for thermally stable analogs, but should be approached with caution.

-

Characterization: The structure of the product should be confirmed by standard spectroscopic methods.

-

¹H NMR: Expect characteristic signals for the aromatic protons (multiplet, ~7.2-7.5 ppm) and the two methylene groups of the ethyl chain (triplets, ~3.3-3.8 ppm).

-

¹³C NMR: Aromatic carbons will appear in the ~127-135 ppm region, while the methylene carbons will be in the aliphatic region, with the carbon alpha to the sulfonyl group being significantly downfield.

-

IR Spectroscopy: Look for strong characteristic absorption bands for the sulfonyl chloride group (S=O stretches) around 1370 cm⁻¹ and 1170 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak and characteristic isotopic pattern for the chlorine atom should be observable.

-

Safety Considerations

-

Reagents: Many of the reagents used are hazardous. Chlorine gas is extremely toxic and corrosive. Thionyl chloride and chlorosulfonic acid are highly corrosive and react violently with water, releasing toxic gases (SO₂ and HCl). Strong oxidants like hydrogen peroxide and sodium hypochlorite should be handled with care. N-Chlorosuccinimide is an irritant.

-

Intermediates & Product: Thiols, such as 2-(2-chlorophenyl)ethanethiol, are known for their powerful and unpleasant odors and should be handled exclusively in a well-ventilated fume hood. The final product, this compound, is a lachrymator and is corrosive and moisture-sensitive.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory at all times. All operations should be performed in a certified chemical fume hood.

References

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(23), 9287–9291. [Link]

-

Page, P. C. B., et al. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 71(3), 1085–1091. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides by oxidation. [Link]

-

Nishiguchi, A., Maeda, K., & Miki, S. (2006). Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation. Synthesis, 2006(24), 4131–4134. [Link]

-

Supporting Information for "Sulfonyl chloride synthesis by oxidation". (n.d.). University of Rochester. [Link]

-

PrepChem. (n.d.). Synthesis of styrene p-sulphonyl chloride. [Link]

-

Baran, P. S., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(31), 12643-12649. [Link]

-

MDPI. (2022). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]

-

Wiley Online Library. (2016). Halogenase‐Inspired Oxidative Chlorination Using Flavin Photocatalysis. [Link]

-

Organic Syntheses. (n.d.). β-MERCAPTOPROPIONITRILE. [Link]

-

Semantic Scholar. (2006). Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation. [Link]

-

PrepChem. (n.d.). Synthesis of 2-[2-(4-chlorophenyl)ethoxy]ethyl methanesulfonate. [Link]

-

Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. [Link]

-

National Institutes of Health. (2016). Halogenase-Inspired Oxidative Chlorination Using Flavin Photocatalysis. [Link]

-

ScienceDirect. (1983). The reaction of dechlorinating agents with some non-volatile halogenated organics. [Link]

-

ResearchGate. (2019). Schematic depiction of the synthesis of 2‐phenylethanol from styrene in two steps. [Link]

-

Canadian Science Publishing. (1985). A facile synthesis of sulfonyl chlorides. [Link]

-

Technical Disclosure Commons. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. [Link]

- Google Patents. (n.d.).

-

Organic Syntheses. (n.d.). ETHANESULFONIC ACID, 2-BROMO-, SODIUM SALT. [Link]

-

ChemRxiv. (2023). Rapid and scalable halosulfonylation of strain-release reagents. [Link]

-

Wikipedia. (n.d.). Ethanethiol. [Link]

-

Organic Syntheses. (n.d.). SULFANILYL CHLORIDE, N-ACETYL-. [Link]

- Google Patents. (n.d.). US2867611A - Method for the preparation of polysulfonyl chlorides of styrene resins.

-

Columbia University. (n.d.). ETHYL MERCAPTAN. [Link]

-

PubMed. (2017). Expanding Upon Styrene Biosynthesis to Engineer a Novel Route to 2-Phenylethanol. [Link]

-

PrepChem. (n.d.). Preparation of ethanethiol (ethyl mercaptan). [Link]

-

MDPI. (2020). Mechanistic Distinction Between Oxidative and Chlorination Transformations of Chloroperoxidase from Caldariomyces fumago Demonstrated by Dye Decolorization. [Link]

-

National Institutes of Health. (2022). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]

-

Sciencemadness Discussion Board. (2025). Synthesis and Smell of 2-Phenylethyl chloride. [Link]

-

ResearchGate. (2020). New materials used for the synthesis of 2‐chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. [Link]

-

Chemistry LibreTexts. (2021). 8.9: The E2 Reaction. [Link]

-

ResearchGate. (2023). Possible reaction mechanism for the oxidative chlorination or... [Link]

Sources

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 7. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

2-(2-chlorophenyl)ethanesulfonyl chloride mechanism of action

Role: Synthetic Reagent & Pharmacophore Precursor in Drug Discovery

Part 1: Executive Summary & Chemical Profile

2-(2-chlorophenyl)ethanesulfonyl chloride (CAS: 101051-09-6) is not a standalone therapeutic agent but a high-value electrophilic reagent used in Medicinal Chemistry. It serves as a critical building block for introducing the 2-(2-chlorophenyl)ethyl moiety—a "privileged substructure"—into bioactive molecules.

In the context of drug development, its "Mechanism of Action" is twofold:

-

Chemical Mechanism: It functions as a sulfonylating agent, reacting with nucleophiles (amines, alcohols) to form stable sulfonamides or sulfonates.

-

Pharmacological Contribution: The resulting sulfonamide scaffold provides a specific steric and electronic profile (lipophilicity, halogen bonding) that modulates ligand-protein binding affinity.[1]

Physicochemical Profile

| Property | Value | Relevance in Drug Design |

| Molecular Weight | ~239.12 g/mol | Fragment-based drug discovery (FBDD) compliant. |

| Reactive Group | Sulfonyl Chloride ( | Highly electrophilic; forms stable sulfonamide bonds. |

| Linker | Ethylene ( | Provides rotational flexibility (entropy) between the aryl ring and the core. |

| Substituent | ortho-Chloro (2-Cl) | Induces steric twist; potential for Halogen Bonding ( |

| LogP (Est) | ~2.8 | Increases lipophilicity of the final drug candidate. |

Part 2: Mechanistic Principles (Chemical MoA)

The primary utility of this compound lies in its ability to covalently modify nucleophilic residues. The reaction follows a nucleophilic substitution pathway at the sulfur atom. Unlike carbonyl carbons (planar

The Sulfonylation Pathway

When reacted with a primary or secondary amine (the most common application), the sulfonyl chloride undergoes the following transformation:

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic sulfur atom.

-

Transition State: A pentacoordinate trigonal bipyramidal transition state is formed.

-

Elimination: The chloride ion (

) is expelled as a good leaving group. -

Deprotonation: A base (e.g., Triethylamine, Pyridine) removes the proton from the nitrogen to yield the neutral sulfonamide.

Visualization: Reaction Mechanism

The following diagram illustrates the transformation from the reagent to a bioactive sulfonamide scaffold.

Caption: Mechanistic pathway of sulfonamide formation. The sulfonyl chloride acts as a 'warhead' to install the pharmacophore onto the amine substrate.

Part 3: Biological Implications & SAR

Once the 2-(2-chlorophenyl)ethyl group is installed, it influences the biological activity of the drug candidate through specific Structure-Activity Relationship (SAR) mechanisms.

The "Ortho-Chloro" Effect (Conformational Restriction)

The chlorine atom at the ortho position (C2) of the phenyl ring creates significant steric hindrance.

-

Mechanism: It restricts the free rotation of the phenyl ring relative to the ethyl linker.

-

Impact: This "locks" the molecule into a preferred conformation, potentially reducing the entropic penalty upon binding to a protein active site.

Halogen Bonding (The -hole)

Chlorine is large and polarizable.[2] In the ortho position, it can participate in Halogen Bonding .

-

Mechanism: The electron density on the halogen is anisotropic, creating a positive region (the

-hole) on the extension of the C-Cl bond. -

Interaction: This positive hole can interact with nucleophilic backbone carbonyls (C=O) or side-chain residues in the target protein.[2]

-

Significance: Halogen bonds are highly directional and can improve selectivity compared to simple hydrophobic interactions [1, 2].

Lipophilic Anchoring

The ethyl linker combined with the chlorophenyl ring creates a hydrophobic volume.

-

Application: This moiety is ideal for occupying hydrophobic pockets (e.g., the S1 or S2 pockets of proteases or the allosteric sites of GPCRs).

Part 4: Experimental Protocol (Synthesis)

Objective: Synthesis of a sulfonamide library member using this compound.

Reagents

-

Electrophile: this compound (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.0 - 1.2 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask, dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

or Ar). -

Base Addition: Add TEA (2.5 mmol). Cool the mixture to 0°C using an ice bath. Rationale: Cooling prevents exothermic runaway and minimizes disulfonylation side reactions.

-

Reagent Addition: Dissolve This compound (1.0 mmol) in DCM (2 mL). Add this solution dropwise to the reaction mixture over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC or LC-MS (Look for disappearance of amine and appearance of [M+H]+ corresponding to Product).

-

Workup:

-

Dilute with DCM (20 mL).

-

Wash with 1N HCl (to remove unreacted amine and base).

-

Wash with Saturated

(to remove hydrolyzed sulfonic acid byproducts). -

Wash with Brine, dry over

, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of sulfonyl chloride | Ensure solvents are anhydrous; check reagent quality (sulfonyl chlorides degrade to sulfonic acids with moisture). |

| Bis-sulfonylation | Excess reagent or high temp | Use 1:1 stoichiometry; keep at 0°C longer; add reagent slower. |

| No Reaction | Sterically hindered amine | Switch solvent to Pyridine (acts as solvent & catalyst); heat to 40°C. |

Part 5: Drug Discovery Workflow Visualization

The following diagram places this reagent within the broader context of a Fragment-Based Drug Discovery (FBDD) campaign.

Caption: Workflow showing the utilization of the sulfonyl chloride reagent to generate bioactive libraries for screening.

References

-

Wilcken, R., et al. (2013).[3] "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. 56(4), 1363–1388.

-

Xu, Z., et al. (2014).[3] "Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development."[3][4][5] Journal of Chemical Information and Modeling. 54(1), 69–78.[3]

-

BenchChem Technical Repository. (2025). "Sulfonylation of Primary Amines: Protocols and Troubleshooting."

-

PubChem Database. "2-(2-Chlorophenyl)ethane-1-sulfonamide (Compound Summary)." National Center for Biotechnology Information. [6]

Sources

- 1. 2-(2-Chlorophenyl)ethene-1-sulfonamide | Benchchem [benchchem.com]

- 2. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(2-Chlorophenyl)ethane-1-sulfonamide | C8H10ClNO2S | CID 13480213 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Chlorophenyl)ethanesulfonyl Chloride: Synthesis, Characterization, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-chlorophenyl)ethanesulfonyl chloride, a sulfonyl chloride derivative of significant interest in synthetic organic chemistry and drug discovery. While specific data for this compound is not extensively documented in publicly available literature, this guide extrapolates from the well-established chemistry of analogous aryl and alkyl sulfonyl chlorides to present its probable synthesis, characterization, and reactivity profile. The document is intended to serve as a valuable resource for researchers, offering insights into its handling, potential applications, and the scientific principles underpinning its chemical behavior.

Introduction: The Role of Sulfonyl Chlorides in Modern Chemistry

Sulfonyl chlorides are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of molecules, most notably sulfonamides and sulfonate esters.[1] The sulfonamide functional group is a cornerstone in medicinal chemistry, present in numerous therapeutic agents, including antibacterial drugs, diuretics, and hypoglycemic agents.[2][3] The reactivity of the sulfonyl chloride moiety, characterized by the electrophilic sulfur atom, allows for facile reaction with nucleophiles, making it a powerful tool for constructing complex molecular architectures.[4]

This compound, with its unique combination of an ortho-chlorinated phenyl ring and an ethylsulfonyl chloride group, presents an interesting scaffold for chemical exploration. The presence of the chlorine atom is expected to modulate the electronic properties and reactivity of the molecule compared to its unsubstituted phenyl counterpart.[5] This guide will delve into the anticipated chemical characteristics of this compound, providing a theoretical and practical framework for its use in a research setting.

Synthesis of this compound

Proposed Synthetic Pathway: Oxidative Chlorination

The oxidative chlorination of thiols is a robust and widely used method for the preparation of sulfonyl chlorides.[6] This transformation can be achieved using various chlorinating and oxidizing agents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

Technical Guide: Solubility Profile & Handling of 2-(2-chlorophenyl)ethanesulfonyl chloride

Executive Summary

This technical guide addresses the solubility and stability profile of 2-(2-chlorophenyl)ethanesulfonyl chloride (CAS 728919-57-1). As a sulfonyl chloride, this compound presents a dual challenge: it requires a solvent that provides sufficient solubility for reaction kinetics while maintaining chemical inertness to prevent decomposition (solvolysis).

Critical Directive: Researchers must distinguish between thermodynamic solubility (capacity to dissolve) and chemical stability (resistance to degradation). While this compound is soluble in alcohols and water, these solvents cause rapid hydrolysis or alcoholysis, rendering them unsuitable for storage or reaction media. Anhydrous, aprotic solvents (DCM, THF, Toluene) are the only viable candidates for stable solvation.

Physicochemical Profile

Understanding the molecular structure is prerequisite to predicting solvent behavior.

| Property | Description | Implication for Solubility |

| Structure | 2-Cl-Ph-CH₂-CH₂-SO₂Cl | Lipophilic tail (aryl-ethyl) + Electrophilic head (sulfonyl chloride). |

| Polarity | Moderate | Soluble in medium-polarity aprotic solvents. |

| Reactivity | High (Electrophile) | Reacts violently with nucleophiles (OH⁻, NH₂, etc.). |

| Physical State | Oil or Low-melting Solid | Miscible with many organic solvents; requires careful weighing. |

Structural Logic

The 2-(2-chlorophenyl)ethyl moiety acts as a lipophilic anchor, ensuring high solubility in non-polar and halogenated solvents. The sulfonyl chloride functional group is the "reactive warhead," susceptible to nucleophilic attack.[1] The ortho-chloro substituent provides minor steric bulk but does not significantly protect the sulfur atom from hydrolysis.

Solubility & Stability Matrix

The following classification guides solvent selection for synthesis (e.g., sulfonamide formation) and analysis (e.g., HPLC, NMR).

Solvent Compatibility Table

| Solvent Class | Specific Solvents | Solubility Rating | Stability Rating | Recommendation |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | High | Primary Choice. Ideal for synthesis and extraction. Must be anhydrous. |

| Ethers | THF, 2-MeTHF, 1,4-Dioxane | High | Moderate | Good for reactions. Ensure peroxide-free and anhydrous to prevent side reactions. |

| Aromatics | Toluene, Benzene, Xylene | High | High | Excellent for reflux reactions; non-reactive. |

| Esters | Ethyl Acetate, Isopropyl Acetate | High | Moderate | Good for workup. Long-term storage not recommended due to potential trans-esterification traces. |

| Polar Aprotic | Acetonitrile (MeCN), Acetone | High | Moderate | Suitable for rapid reactions. Acetone often contains water; use HPLC grade. |

| Amides | DMF, DMAc, NMP | High | Low | Avoid if possible. Can react with sulfonyl chlorides (Vilsmeier-type side reactions) at high temps. |

| Protic | Water, Methanol, Ethanol, IPA | Soluble (Transient) | Unstable | DO NOT USE. Rapid hydrolysis/alcoholysis occurs. |

Decomposition Mechanism (Hydrolysis)

When exposed to protic solvents (water/alcohols), the compound undergoes nucleophilic substitution, releasing HCl and forming the corresponding sulfonic acid or ester. This reaction is autocatalytic, as the generated HCl further catalyzes degradation.

Figure 1: Decomposition pathway in protic solvents. The release of HCl accelerates further degradation.

Experimental Protocols

Protocol: Gravimetric Solubility Determination (Anhydrous)

Objective: Determine saturation limit in organic solvents without degradation. Pre-requisite: All glassware must be oven-dried. Solvents must be anhydrous (dried over molecular sieves).

-

Preparation: Weigh 100 mg of this compound into a 2 mL GC vial.

-

Addition: Add the target solvent (e.g., DCM) in 50 µL increments using a gastight syringe.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Record the volume required to achieve a clear, particulate-free solution.

-

Calculation:

[2] -

Validation: Verify stability by taking a 10 µL aliquot, diluting in anhydrous MeCN, and injecting immediately into HPLC-UV (using a non-aqueous mobile phase if possible, or a rapid gradient).

Protocol: Synthesis Solvent Selection (Sulfonamide Formation)

Context: Reacting CAS 728919-57-1 with an amine.

-

Standard System: DCM (0.1 M) + Pyridine (1.5 eq) or Triethylamine (1.2 eq).

-

Why: DCM solubilizes the lipophilic sulfonyl chloride perfectly. The base scavenges the HCl byproduct, preventing acid-catalyzed decomposition.

-

-

Alternative System: THF (0.1 M) + K₂CO₃ (aq).

-

Why: Schotten-Baumann conditions (biphasic). The reaction with the amine is faster than hydrolysis if the temperature is kept low (0°C).

-

Decision Logic for Researchers

Use the following decision tree to select the appropriate solvent based on your specific application.

Figure 2: Workflow for selecting the optimal solvent based on experimental intent.

References

-

National Institutes of Health (NIH). (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. PubMed Central. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Synthesis of Sulfonamides from Sulfonyl Chlorides. Retrieved from [Link]

Sources

stability and storage conditions for 2-(2-chlorophenyl)ethanesulfonyl chloride

An In-Depth Technical Guide to the Stability and Storage of 2-(2-Chlorophenyl)ethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a reactive intermediate crucial in the synthesis of various pharmaceutical and agrochemical compounds. Its efficacy in synthetic protocols is intrinsically linked to its chemical integrity. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, grounded in established chemical principles and field-proven insights. We will delve into the primary degradation pathways, recommend best practices for handling and storage, and present a model protocol for conducting a formal stability study.

Introduction: The Synthetic Utility and Inherent Reactivity

Sulfonyl chlorides are a well-established class of organic reagents valued for their ability to form sulfonamides, sulfonates, and other sulfur-containing functional groups. The reactivity of this compound is principally governed by the electrophilic nature of the sulfur atom within the sulfonyl chloride moiety. The presence of a chlorine atom on the phenyl ring further influences this reactivity through its electron-withdrawing inductive effect, enhancing the electrophilicity of the sulfur and making it more susceptible to nucleophilic attack.[1] While this heightened reactivity is beneficial for chemical synthesis, it also predisposes the compound to degradation if not handled and stored correctly.

Chemical Stability and Degradation Pathways

The primary factor compromising the stability of this compound is its susceptibility to nucleophilic attack, most commonly by water. Understanding the mechanisms of degradation is paramount for preserving its quality.

Hydrolytic Instability

The most significant degradation pathway for sulfonyl chlorides is hydrolysis.[2][3] The presence of atmospheric or residual moisture will lead to the formation of the corresponding sulfonic acid and hydrochloric acid.

Mechanism of Hydrolysis:

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

-

Intermediate Formation: A tetrahedral intermediate is formed.

-

Leaving Group Departure: The chloride ion, being a good leaving group, is eliminated.

-

Deprotonation: The protonated sulfonic acid is deprotonated by another water molecule, yielding the sulfonic acid and a hydronium ion.

This reaction is generally irreversible and leads to a loss of the desired reactivity of the starting material. The liberated hydrochloric acid can also potentially catalyze further degradation or react with other sensitive functional groups in a reaction mixture. Given that this compound is moisture-sensitive, it is critical to handle it under anhydrous conditions.[4][5]

Thermal Decomposition

While stable under normal temperatures and pressures, elevated temperatures can induce thermal decomposition.[4] The decomposition of sulfonyl chlorides can generate a range of hazardous gases.

Anticipated Thermal Decomposition Products:

-

Sulfur Oxides (SOx): Primarily sulfur dioxide (SO₂), a toxic and corrosive gas.

-

Hydrogen Chloride (HCl): A corrosive gas resulting from the chlorine atom.[4][5][6]

-

Carbon Oxides (CO, CO₂): From the carbon backbone of the molecule.[4][6]

It is crucial to avoid overheating the compound and to ensure adequate ventilation when handling it, especially at larger scales.

Incompatible Materials

To maintain the integrity of this compound, contact with certain classes of compounds must be strictly avoided.

-

Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.[4][5][7]

-

Strong Bases: Will readily react with the sulfonyl chloride, leading to its consumption and the formation of undesired byproducts.[4][5][7]

-

Alcohols and Amines: These nucleophiles will react to form sulfonates and sulfonamides, respectively. While often the desired reaction in a controlled synthetic setting, unintentional contact during storage will lead to degradation.[8]

-

Water/Moisture: As detailed above, this is a primary concern.[5][7][8]

Recommended Storage and Handling Protocols

The following recommendations are designed to preserve the chemical integrity of this compound and ensure the safety of laboratory personnel.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[4] Refrigeration (2-8 °C) is recommended for long-term storage. | Minimizes the rate of potential degradation pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[5] | Prevents exposure to atmospheric moisture, thereby inhibiting hydrolysis. |

| Container | Use tightly sealed containers made of non-reactive materials (e.g., glass or compatible polymers).[4][5][6][7] | Prevents ingress of moisture and air, and avoids reaction with the container material. |

| Ventilation | Store in a well-ventilated area.[4][5][6][7] | Safely dissipates any vapors that may be released. |

Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[4][7]

-

Inert Atmosphere Handling: For transfers and weighing, it is best practice to use a glove box or glove bag under an inert atmosphere to minimize exposure to moisture.

-

Ventilation: All handling should be performed in a well-ventilated fume hood.[4][7]

-

Dispensing: Use clean, dry spatulas and glassware. Avoid introducing any contaminants into the storage container.

-

Spill Management: In case of a spill, absorb the material with a dry, inert absorbent such as sand or earth. Do not use water.[7][8]

Experimental Protocol: Stability Assessment of this compound

To quantitatively assess the stability of this compound, a formal stability study is recommended. The following protocol provides a robust framework for such an investigation.

Objective

To evaluate the stability of this compound under various temperature and humidity conditions over a defined period.

Materials and Equipment

-

This compound (test substance)

-

High-purity reference standard of this compound

-

HPLC-grade acetonitrile and water

-

Calibrated stability chambers

-

Calibrated HPLC system with a UV detector

-

Calibrated analytical balance

-

Inert gas (nitrogen or argon)

-

Appropriate glassware

Experimental Workflow

Caption: Workflow for a comprehensive stability study.

Step-by-Step Methodology

-

Initial Analysis (t=0):

-

Perform a full characterization of the initial batch of this compound.

-

Develop and validate a stability-indicating HPLC method capable of separating the active compound from its potential degradation products (e.g., the corresponding sulfonic acid).

-

Record the initial assay and impurity profile.

-

-

Sample Preparation and Storage:

-

Aliquot the test substance into vials suitable for single use at each time point.

-

Purge the headspace of each vial with an inert gas (nitrogen or argon) before sealing tightly.

-

Place the vials into the designated stability chambers set to the following conditions:

-

25°C / 60% Relative Humidity (ICH long-term condition)

-

40°C / 75% Relative Humidity (ICH accelerated condition)

-

5°C (Refrigerated condition)

-

-

-

Time-Point Testing:

-

At predefined intervals (e.g., 1, 3, and 6 months), remove a set of samples from each storage condition.

-

Allow the samples to equilibrate to room temperature before opening.

-

Analyze the samples by the validated HPLC method to determine the assay of this compound and the profile of any degradation products.

-

-

Data Analysis:

-

Compile the assay and impurity data for each time point and storage condition.

-

Calculate the rate of degradation under each condition.

-

Evaluate any trends in the formation of degradation products.

-

Conclusion

The chemical integrity of this compound is paramount for its successful application in research and development. Its inherent reactivity, particularly its sensitivity to moisture, necessitates stringent control over storage and handling conditions. By implementing the protocols outlined in this guide—storing the compound in a cool, dry, and inert environment and adhering to safe handling practices—researchers can significantly mitigate the risk of degradation. A formal stability study, as detailed, provides the empirical data needed to establish appropriate shelf-life and re-test dates, ensuring the quality and reliability of this critical synthetic intermediate.

References

- Georganics. (2011, January 28). (2-CHLOROPHENYL)

-

New Jersey Department of Health. (2004, January). Hazardous Substance Fact Sheet: ETHANESULFONYL CHLORIDE, 2-CHLORO-. [Link]

-

PubChem. 2-(2-Chlorophenyl)ethane-1-sulfonamide. [Link]

-

Organic Syntheses. Sulfanilyl chloride, N-acetyl-. [Link]

-

Witkowski, G., et al. (2012). Abiotic degradation of chlorinated ethanes and ethenes in water. Environmental Science and Pollution Research, 19(6), 1994-2006. [Link]

-

Moody, T. J., & Newell, D. R. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 858–862. [Link]

-

ResearchGate. (2012, February 1). Abiotic degradation of chlorinated ethanes and ethenes in water. [Link]

-

ResearchGate. (2025, August 6). A New, Mild Preparation of Sulfonyl Chlorides. [Link]

- Google Patents. (2013).

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-(2-Chlorophenyl)ethanesulfonyl Chloride in Organic Synthesis

Abstract

This application note details the synthetic utility of 2-(2-chlorophenyl)ethanesulfonyl chloride , a versatile bifunctional reagent used in the development of pharmaceutical scaffolds. Beyond its primary role in generating sulfonamides, this reagent offers unique reactivity pathways due to the synergy between its electrophilic sulfonyl chloride terminus, the base-labile ethyl linker, and the ortho-chloro aryl handle. This guide provides validated protocols for three distinct applications: (1) chemoselective sulfonamide synthesis,[1] (2) controlled elimination to vinyl sulfones (covalent warheads), and (3) intramolecular cyclization strategies for sultam construction.

Introduction & Chemical Profile[2][3][4][5][6]

This compound is more than a simple protecting group or linker; it is a "divergent intermediate." Its structure contains three reactive sites that allow chemists to access widely different chemical spaces from a single starting material.

Structural Advantages

-

Sulfonyl Chloride (

): Highly reactive electrophile for S-N and S-O bond formation.[2] -

Ethyl Linker (

): Provides conformational flexibility but is susceptible to base-mediated -

Ortho-Chloro Substituent (

):-

Steric Control: Restricts rotation in the final sulfonamide, potentially locking bioactive conformations.

-

Synthetic Handle: Enables late-stage diversification via Pd-catalyzed cross-coupling (Suzuki, Buchwald) or intramolecular cyclization.

-

Technical Specifications

-

CAS Number: 728919-57-1 (and related analogs)[3]

-

Molecular Formula:

-

Physical State: Typically a viscous oil or low-melting solid; moisture-sensitive.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hydrolyzes to the sulfonic acid upon exposure to moist air.

Application I: Chemoselective Synthesis of Sulfonamides

Target Audience: Medicinal Chemists generating library arrays.

The primary challenge when using this reagent is preventing the competing

Mechanistic Pathway

The reaction follows a standard nucleophilic acyl substitution mechanism (addition-elimination) at the sulfur atom.

Protocol A: Elimination-Free Sulfonylation

Objective: Synthesize stable sulfonamides without generating vinyl sulfone byproducts.

Reagents:

-

Amine substrate (1.0 equiv)

-

This compound (1.1 equiv)

-

Base: Pyridine (3.0 equiv) or

(sat. aq.) for Schotten-Baumann conditions. -

Solvent: Dichloromethane (DCM) (anhydrous).[4]

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL).

-

Base Addition: Add Pyridine (3.0 mmol) and cool the mixture to 0°C (ice bath). Note: Low temperature is critical to suppress elimination.

-

Reagent Addition: Dissolve this compound (1.1 mmol) in minimal DCM (1 mL) and add dropwise over 10 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) only if TLC shows incomplete conversion. Monitor consumption of amine.[4]

-

Workup: Quench with 1M HCl (to remove pyridine) followed by water. Extract with DCM.[4]

-

Purification: Dry organic layer over

, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).

Troubleshooting:

-

Issue: Vinyl sulfone detected (via NMR signals at

6.0–7.0 ppm). -

Solution: Switch to a biphasic Schotten-Baumann system (DCM / Sat.

). The weaker inorganic base in the aqueous phase minimizes deprotonation of the

Application II: Generation of Vinyl Sulfone Warheads

Target Audience: Drug discovery teams working on covalent inhibitors (e.g., cysteine targeting).

By intentionally promoting

Protocol B: Base-Mediated Elimination

Objective: Convert the sulfonamide (formed in App. I) or the chloride directly into a vinyl sulfone.

Reagents:

-

Sulfonamide intermediate (1.0 equiv)

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.5 equiv)

-

Solvent: THF or Acetonitrile.

Step-by-Step Procedure:

-

Dissolve the sulfonamide in THF (0.2 M concentration).

-

Add DBU dropwise at RT.

-

Heat to 60°C for 2–4 hours.

-

Monitor by TLC/LC-MS for the appearance of the vinyl sulfone (distinctive doublet-of-doublets in proton NMR).

-

Workup: Dilute with EtOAc, wash with 5% citric acid (to remove DBU), then brine.

Application III: Intramolecular Cyclization to Sultams

Target Audience: Synthetic Chemists focusing on heterocycle construction.

The ortho-chloro group provides a handle for intramolecular cyclization, forming benzo-fused sultams (cyclic sulfonamides). These scaffolds are bioisosteres of isoquinolines and are highly valued in CNS drug discovery.

Mechanistic Logic

A Pd-catalyzed intramolecular C-N bond formation displaces the ortho-chloro group. This requires the sulfonamide nitrogen to be secondary (N-H available) or pre-functionalized.

Protocol C: Pd-Catalyzed Intramolecular Cyclization

Objective: Synthesis of 3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide derivatives.

Reagents:

-

N-substituted-2-(2-chlorophenyl)ethanesulfonamide (1.0 equiv)

-

Catalyst:

(5 mol%) -

Ligand: Xantphos (10 mol%)

-

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane (degassed).

Step-by-Step Procedure:

-

Charge: In a glovebox or under Argon, combine the sulfonamide, Pd catalyst, ligand, and base in a pressure vial.

-

Solvent: Add degassed 1,4-dioxane.

-

Reaction: Seal and heat to 100°C for 12–18 hours.

-

Filtration: Cool to RT, filter through a pad of Celite to remove inorganic salts and Palladium black.

-

Purification: Concentrate and purify via flash chromatography.

Visualizing the Divergent Pathways

The following diagram illustrates how reaction conditions dictate the final product scaffold.

Caption: Divergent synthesis pathways starting from this compound. Control of temperature and base strength determines the chemoselectivity between stable sulfonamides, vinyl sulfones, and cyclic sultams.

Summary of Reaction Parameters

| Parameter | Stable Sulfonamide | Vinyl Sulfone | Sultam (Cyclic) |

| Primary Reagent | Sulfonyl Chloride | Sulfonamide Intermediate | Sulfonamide Intermediate |

| Key Reactant | Amine ( | Strong Base (DBU) | Pd Catalyst / Ligand |

| Temperature | 0°C | 60°C - 80°C | 100°C - 120°C |

| Mechanism | Nucleophilic Substitution | E2 Elimination | Buchwald-Hartwig Type |

| Key Risk | Hydrolysis / Elimination | Polymerization | Catalyst Poisoning |

References

-

BenchChem. Application Notes and Protocols: Sulfonylation with (2-Chlorophenyl)methanesulfonyl Chloride.[4] (Accessed 2026).

-

Sigma-Aldrich. 2-Chloroethanesulfonyl chloride Product Information & CAS 1622-32-8 Data.

-

Hao, F., et al. "Intramolecular Arylation of 2‐Bromobenzenesulfonamides Using DMSO/HCOONa ⋅ 2H2O System: An Access To Dibenzosultams."[5] ResearchGate, 2022.

-

De Luca, L., et al. "Recent advances in synthesis of sulfonamides." Chemistry & Biology Interface, Vol. 8, 2018.[6]

-

Organic Chemistry Portal. "Synthesis of Sulfonamides by S-N Coupling."

Sources

Application Note: Precision Sulfonylation with 2-(2-chlorophenyl)ethanesulfonyl Chloride

This Application Note and Protocol guide is designed for researchers and drug discovery professionals working with 2-(2-chlorophenyl)ethanesulfonyl chloride . It addresses the specific reactivity profile of this reagent, particularly the competition between direct sulfonylation and

Executive Summary & Mechanistic Insight

The reaction of This compound (1) with primary amines is not a singular pathway.[1] Unlike simple benzenesulfonyl chlorides, this reagent possesses acidic

Researchers must control the competition between two distinct mechanistic pathways:

-

Direct Nucleophilic Substitution (

-like): Yields the saturated 2-(2-chlorophenyl)ethanesulfonamide . -

Elimination-Addition (

): Base-mediated dehydrohalogenation forms the 2-(2-chlorophenyl)ethenesulfonyl chloride (vinyl sulfone intermediate), which subsequently reacts with the amine to form the vinyl sulfonamide or undergoes Michael addition.

Furthermore, the ortho-chloro substituent on the aryl ring provides a strategic handle for downstream intramolecular cyclization , allowing access to 3,4-dihydro-2H-1,2-benzothiazine 1,1-dioxides , a privileged scaffold in medicinal chemistry (e.g., anti-inflammatory agents).

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation between kinetic (saturated) and thermodynamic (vinyl) products, and the downstream cyclization potential.

Figure 1: Reaction divergence based on conditions. Path A retains the ethyl chain; Path B creates a vinyl linker; Path C utilizes the ortho-chloro handle for ring closure.

Experimental Protocols

Protocol A: Synthesis of Saturated Sulfonamides (Kinetic Control)

Objective: Retain the saturated ethyl linker by suppressing

Reagents:

-

This compound (1.0 equiv)

-

Primary Amine (1.1 equiv)

-

Base: Sodium Carbonate (

) or DIPEA (Diisopropylethylamine) -

Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 equiv of the primary amine and 2.0 equiv of

(solid) in anhydrous DCM (0.2 M concentration).-

Note: Using an inorganic base like carbonate in a heterogeneous mix often suppresses the E1cB elimination compared to soluble organic bases like TEA.

-

-

Cooling: Cool the reaction mixture to -10°C to 0°C using an ice/salt bath. Low temperature is critical to prevent HCl elimination.

-

Addition: Dissolve the sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes.

-

Critical: Maintain internal temperature below 5°C.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm slowly to room temperature over 2 hours. Monitor by TLC/LC-MS.

-

Endpoint: Disappearance of sulfonyl chloride. If vinyl byproduct appears, keep strictly at 0°C for longer.

-

-

Workup: Quench with water. Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine) followed by Brine. Dry over

.[2] -

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexanes or purify via flash chromatography (typically 0-5% MeOH in DCM).

Protocol B: Synthesis of Vinyl Sulfonamides (Elimination Control)

Objective: Intentionally form the styrenesulfonamide derivative. Best For: Michael acceptors or rigidifying the linker.

Reagents:

-

This compound (1.0 equiv)

-

Primary Amine (1.0 equiv)

-

Base: Triethylamine (TEA) or Pyridine (3.0 equiv)

-

Solvent: DCM or Acetonitrile

Step-by-Step Procedure:

-

Mixing: Dissolve the sulfonyl chloride in DCM (0.2 M) at Room Temperature.

-

Base Addition: Add TEA (3.0 equiv) in one portion.

-

Observation: The mixture may darken or warm slightly as the vinyl sulfonyl intermediate forms. Stir for 15 minutes.

-

-

Amine Addition: Add the primary amine (1.0 equiv).

-

Heating: Reflux the mixture (40°C for DCM, 80°C for ACN) for 2-4 hours. Thermal energy overcomes the activation barrier for elimination.

-

Workup: Standard aqueous workup. The vinyl product is typically more non-polar than the saturated analog.

Downstream Application: Intramolecular Cyclization

Context: The ortho-chloro group allows for a Palladium-catalyzed intramolecular C-N bond formation, converting the saturated sulfonamide (from Protocol A) into a sultam.

Protocol C: Buchwald-Hartwig Cyclization

-

Substrate: Saturated Sulfonamide (from Protocol A).

-

Catalyst System:

(5 mol%) + Xantphos (10 mol%). -

Base:

(2.0 equiv). -

Solvent: 1,4-Dioxane (degassed).

-

Conditions: Heat at 100°C under Argon for 12-18 hours.

-

Result: Formation of the 6-membered 1,2-benzothiazine ring.

Data Presentation & Troubleshooting

Comparative Reaction Conditions[3]

| Parameter | Protocol A (Saturated) | Protocol B (Vinyl) |

| Temperature | < 0°C (Strict) | Reflux (40-80°C) |

| Base | Excess TEA or Pyridine | |

| Addition Rate | Slow (Dropwise) | Rapid |

| Major Byproduct | Vinyl Sulfonamide (<5%) | Saturated Sulfonamide (<10%) |

| Linker Geometry | Flexible ( | Rigid/Planar ( |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Mixed Products | Temperature too high during addition (Protocol A). | Use Acetone/Dry Ice bath (-78°C) for addition; switch to inorganic base. |

| Low Yield | Hydrolysis of Sulfonyl Chloride. | Ensure solvents are anhydrous; check reagent quality (hydrolyzed chloride forms sulfonic acid). |

| No Cyclization | Oxidative addition to Aryl-Cl is slow. | Switch ligand to BrettPhos or RuPhos; ensure system is strictly oxygen-free. |

Safety & Handling

-

Corrosivity: this compound is corrosive and causes severe skin burns and eye damage.[3][4] Wear full PPE (gloves, goggles, face shield).

-

Lachrymator: Sulfonyl chlorides are often lachrymators.[4] Handle strictly within a fume hood.

-

Pressure: Reactions producing HCl gas (if not scavenged) can build pressure. Vent reaction vessels appropriately.

References

-

BenchChem. (2025).[2] Application Notes and Protocols: Sulfonylation with (2-Chlorophenyl)methanesulfonyl Chloride. Retrieved from 2

-

PubChem. (2021).[5] 2-(2-Chlorophenyl)ethane-1-sulfonamide | C8H10ClNO2S.[5] National Library of Medicine. Retrieved from 5

-

ChemGuide. (2015). Reactions of Acyl Chlorides with Primary Amines: Nucleophilic Addition-Elimination. Retrieved from 6

-

Malakar, S., & Mondal, S. (2025).[7] Regioselective Synthesis of 1,2-Benzothiazine 1,1-Dioxide Derivatives by Intramolecular Heck Cyclization. ResearchGate. Retrieved from 7[8]

-

Fisher Scientific. (2025). Safety Data Sheet: 2-Chloroethanesulfonyl chloride. Retrieved from 3

Sources

- 1. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution reaction mechanism to form amides reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-(2-Chlorophenyl)ethane-1-sulfonamide | C8H10ClNO2S | CID 13480213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: Precision Sulfonylation using 2-(2-Chlorophenyl)ethanesulfonyl Chloride

This Application Note and Protocol is designed for researchers and drug discovery scientists working with 2-(2-chlorophenyl)ethanesulfonyl chloride . It moves beyond generic procedures to address the specific mechanistic nuances of aliphatic sulfonyl chlorides, particularly the "sulfene" pathway, ensuring high fidelity in synthesis.

Executive Summary & Chemical Profile

This compound is a specialized aliphatic sulfonyl chloride used to introduce the 2-(2-chlorophenyl)ethyl motif. This moiety is valuable in medicinal chemistry for its ability to probe hydrophobic pockets while providing a flexible ethyl linker that decouples the aromatic ring from the sulfonamide core.

Unlike aromatic sulfonyl chlorides (e.g., tosyl chloride), this reagent possesses

Key Physicochemical Properties

| Property | Specification |

| Structure | 2-Cl-C₆H₄-CH₂-CH₂-SO₂Cl |

| Molecular Weight | ~239.12 g/mol |

| Reactivity Class | Aliphatic Sulfonyl Chloride (Sulfene precursor) |

| Major Impurity Risk | Sulfonic acid (via Sulfene hydrolysis) |

| Storage | 2–8°C, under Argon/Nitrogen (Hydrolysis sensitive) |

Mechanistic Insight: The Sulfene Pathway

Expertise Pillar: Many protocols fail because they treat aliphatic sulfonyl chlorides like their aromatic counterparts.

In the presence of tertiary amine bases (Triethylamine, DIPEA), this compound undergoes E1cB elimination to form a transient sulfene species (

-

Path A (Desired): The amine nucleophile intercepts the sulfene to form the sulfonamide.

-

Path B (Undesired): Trace water intercepts the sulfene to form the sulfonic acid (irreversible byproduct).

Because the sulfene is generated in situ, the rate of amine addition relative to sulfene generation dictates the yield. If the base is added to the sulfonyl chloride without the amine present, the sulfene may accumulate and polymerize or hydrolyze.

Mechanistic Diagram

The following diagram illustrates the competition between the productive amination and the destructive hydrolysis.

Figure 1: The Sulfene Mechanism.[1] Base-induced elimination generates a reactive intermediate that must be rapidly trapped by the amine to prevent hydrolysis.

Experimental Protocols

Method A: Anhydrous Conditions (Primary Protocol)

Best for: Valuable amines, gram-scale synthesis, and avoiding hydrolysis. Principle: Uses a non-nucleophilic organic base in an anhydrous solvent to favor sulfene trapping by the amine.

Reagents & Materials

-

Substrate: Amine (1.0 equiv)

-

Reagent: this compound (1.1 – 1.2 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

-

Note: Pyridine can also be used as both base and solvent, but TEA/DCM is easier to work up.

-

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

-

Atmosphere: Nitrogen or Argon balloon.

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask and cool to room temperature under inert gas.

-

Amine Solution: Dissolve the Amine (1.0 equiv) and Base (1.5 equiv) in anhydrous DCM (concentration ~0.2 M).

-

Critical Step: Ensure the amine and base are well-mixed before adding the sulfonyl chloride. This ensures that as soon as the sulfene is generated, the amine is available to trap it.

-

-

Cooling: Cool the reaction mixture to 0°C (ice bath).

-

Reasoning: Low temperature suppresses side reactions and controls the exotherm of the sulfene formation.

-

-

Addition: Dissolve This compound (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine/base mixture over 15–20 minutes.

-

Observation: Fuming may occur; keep addition slow to maintain temperature < 5°C.

-

-

Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours.

-

Monitoring: Check TLC (typ. Hexane/EtOAc).[2] The sulfonyl chloride spot (high R_f) should disappear, and a new polar sulfonamide spot should appear.

-

-

Quench: Add a small amount of water or 1M HCl to quench unreacted sulfonyl chloride.

-

Workup:

-

Dilute with DCM.

-

Wash with 1M HCl (to remove excess amine and base).

-

Wash with Sat. NaHCO₃ (to remove sulfonic acid byproduct).

-

Wash with Brine, dry over Na₂SO₄, and concentrate.

-

Method B: Schotten-Baumann (Biphasic)

Best for: Robust, inexpensive amines, or water-soluble amines (e.g., amino acids). Principle: Interfacial reaction where the inorganic base stays in the aqueous phase, neutralizing protons without generating high concentrations of sulfene in the absence of amine.

Reagents

-

Solvent System: DCM/Water (1:1) or THF/Water.[3]

-

Base: Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) (2.5 equiv).

Procedure

-

Dissolve the Amine in the water/DCM mixture.

-

Add the Base (solid or saturated solution).

-

Cool to 0°C .

-

Add the Sulfonyl Chloride (neat or in DCM) vigorously.

-

Stir rapidly (vigorous agitation is crucial for biphasic reactions) for 4–12 hours.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Yield / High Acid Content | Sulfene Hydrolysis | Strictly Anhydrous: Dry DCM over molecular sieves. Ensure glassware is dry. Increase Amine:Chloride ratio. |

| Bis-sulfonylation | Over-reaction | Occurs with primary amines. Reverse Addition: Add the sulfonyl chloride very slowly to a large excess of amine, or reduce equivalents to 0.9. |

| No Reaction | Steric Hindrance | If the amine is bulky, the sulfene may not be trapped efficiently. Switch to Pyridine as solvent and heat to 40°C (carefully). |

| Unknown Impurity (Vinyl) | Elimination | Unlikely with this specific reagent, but if "styrene-like" peaks appear in NMR (5.0-6.0 ppm), reduce base strength (use NaHCO₃) and keep T < 0°C. |

Workflow Visualization

Figure 2: Operational Workflow for Anhydrous Sulfonylation.

References

-

King, J. F., et al. "The Mechanism of Hydrolysis of Aliphatic Sulfonyl Chlorides." Journal of the American Chemical Society, vol. 114, no. 5, 1992, pp. 1743–1749. Link

- Establishes the sulfene mechanism for aliph

-

Woolven, H., et al. "Sulfonamide Synthesis via DABSO-Mediated Coupling."[4] Organic Letters, vol. 13, no.[4] 18, 2011, pp. 4876–4878. Link

- Provides context on modern sulfonamide synthesis and altern

-

De Luca, L., et al. "An Easy and Handy Synthesis of Sulfonamides."[4] Journal of Organic Chemistry, vol. 73, no. 10, 2008, pp. 3967–3969. Link

- General protocols for sulfonylation optimiz

-

BenchChem. "Application Notes: Sulfonylation with (2-Chlorophenyl)methanesulfonyl Chloride." BenchChem Technical Library, 2025. Link

- Source of specific reagent handling d

Sources

Technical Guide: 2-(2-chlorophenyl)ethanesulfonyl chloride in Medicinal Chemistry

Executive Summary & Chemical Profile[1][2][3]

2-(2-chlorophenyl)ethanesulfonyl chloride is a specialized electrophilic building block used primarily in the synthesis of sulfonamide-based libraries for Fragment-Based Drug Discovery (FBDD). Unlike direct arylsulfonyl chlorides, this reagent introduces a flexible ethyl linker between the aromatic scaffold and the sulfonamide "warhead." This structural feature is critical for probing binding pockets where direct aryl-sulfonamide rigidity prevents optimal ligand-protein fit.

Chemical Identity[2][3][4][5][6][7][8]

-

IUPAC: 2-(2-chlorophenyl)ethane-1-sulfonyl chloride

-

Molecular Weight: 239.12 g/mol

-

Appearance: Colorless to pale yellow liquid (often solidifies upon storage at low temp)

-

Reactivity Class: Aliphatic Sulfonyl Chloride (High Reactivity)

Key Medicinal Utility[9]

-

Linker Flexibility: The ethylene spacer allows the 2-chlorophenyl group to adopt conformations inaccessible to rigid benzenesulfonamides.

-

Ortho-Chloro Effect: The 2-position chlorine atom provides steric bulk and lipophilicity (

-interaction potential), often locking the phenyl ring into a specific trajectory relative to the protein surface. -

Metabolic Stability: The chlorine substituent blocks the reactive ortho position, potentially reducing oxidative metabolism (Phase I) at that site.

Application Note: Synthesis of Sulfonamide Libraries

Mechanistic Insight: The Sulfene Pathway

Unlike aromatic sulfonyl chlorides which react via direct nucleophilic attack (

-

Mechanism: Base removes an

-proton -

Implication: Sterically hindered bases (e.g., DIPEA) or very strong bases can promote sulfene formation. If the amine nucleophile is weak, the sulfene may hydrolyze or dimerize. Pyridine is often preferred as it acts as a nucleophilic catalyst without strongly promoting elimination side-products compared to triethylamine.

Protocol A: Standard High-Throughput Amine Coupling

Best for: Parallel synthesis of 20-50 analogs in vials or 96-well blocks.

Reagents:

-

Substrate: Primary or Secondary Amine (1.0 equiv)

-

Reagent: this compound (1.1 - 1.2 equiv)

-

Base/Solvent: Pyridine (anhydrous) OR Dichloromethane (DCM) + Pyridine (3.0 equiv)

Step-by-Step Procedure:

-

Preparation: Dissolve the amine (0.5 mmol) in anhydrous DCM (2 mL). If the amine is a salt (e.g., HCl salt), add Pyridine (3.0 equiv) to free the base.

-

Addition: Cool the reaction vessel to 0°C (ice bath). This is critical to prevent rapid hydrolysis or runaway exotherms.

-

Reagent Introduction: Add this compound (1.1 equiv) dropwise.

-

Note: If the reagent is solid/viscous, dissolve it in a minimal volume of DCM before addition.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check by LC-MS. Look for the Product Mass [M+H]+.

-

Troubleshooting: If the sulfonic acid peak (Hydrolysis, M-Cl+OH) is dominant, ensure solvents are strictly anhydrous.

-

-

Workup (Standard): Dilute with DCM (10 mL). Wash with 1M HCl (2 x 5 mL) to remove excess pyridine/amine. Wash with Brine. Dry over

. -

Purification: Concentrate in vacuo. Most products yield high purity (>90%) suitable for biological screening without column chromatography.

Protocol B: "Green" Schotten-Baumann Conditions

Best for: Scale-up (>1g) or water-soluble amines (amino acids).

Reagents:

-

Solvent: THF/Water (1:1 mixture)